molecular formula C9H6ClNOS B13731181 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B13731181
M. Wt: 211.67 g/mol
InChI Key: DEVLIYWCGXQTMM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of the 4-chlorophenyl group attached to the thiazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may inhibit the synthesis of nucleic acids or disrupt the integrity of cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophene-2-yl]amino}-4-oxobut-2-enoic acids

Uniqueness

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one stands out due to its unique combination of the thiazole ring and the 4-chlorophenyl group, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)

InChI Key

DEVLIYWCGXQTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)S2)Cl

Origin of Product

United States

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